molecular formula C17H21N7O B2637187 N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105205-21-7

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2637187
M. Wt: 339.403
InChI Key: QZIQJUTYZIVLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H21N7O and its molecular weight is 339.403. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis : The synthesis of pyrazolo[3,4-d]pyrimidines, including derivatives similar to the compound , has been extensively studied. These compounds are typically synthesized via reactions involving amines, with their structures confirmed by spectroscopic methods such as 1H NMR and 13C NMR (Makarov et al., 2003).

  • Anticancer and Anti-Inflammatory Activities : Pyrazolo[3,4-d]pyrimidine derivatives have been shown to possess promising anticancer and anti-inflammatory activities. These compounds are synthesized using environmentally benign methods, and their efficacy in inhibiting cancer cell growth and inflammatory responses has been reported (Kaping et al., 2016).

  • 5-Lipoxygenase Inhibition and Cytotoxicity : Novel pyrazolopyrimidines derivatives have been evaluated for their cytotoxicity against cancer cells and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. These studies help in understanding the structure-activity relationship of these compounds (Rahmouni et al., 2016).

  • PET Imaging Agents in Neuroinflammation : Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized for potential use in positron emission tomography (PET) imaging, particularly for imaging of IRAK4 enzyme in neuroinflammation. These compounds show promise in neuroimaging applications, helping in the diagnosis and study of neuroinflammatory conditions (Wang et al., 2018).

  • Antitubercular Activities : Some pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitubercular activity. These studies involve both in silico and in vitro approaches, identifying compounds with potent activity against tuberculosis-causing bacteria (Vavaiya et al., 2022).

  • Antifungal Effects : Research has also been conducted on the antifungal effects of certain derivatives, highlighting their potential as antifungal agents against various fungi types. This expands the therapeutic applications of pyrazolo[3,4-d]pyrimidine derivatives (Jafar et al., 2017).

properties

IUPAC Name

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-23-7-9-24(10-8-23)17-20-15(14-11-18-22-16(14)21-17)19-12-3-5-13(25-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQJUTYZIVLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=NN3)C(=N2)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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